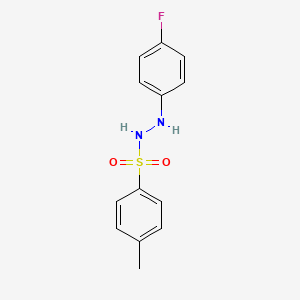

N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C13H13FN2O2S and its molecular weight is 280.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s worth noting that many bioactive aromatic compounds, including some indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting potential for developing new useful derivatives .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Action Environment

Environmental conditions can significantly impact the effectiveness of a compound, and understanding these influences is crucial for optimizing its use .

生物活性

N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (CAS: 75230-49-8) is a hydrazone compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (E)-N'-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

- Molecular Formula : C15H15FN2O2S

- Molecular Weight : 306.36 g/mol

- Purity : Typically 95% .

The compound features a unique structure that includes a fluorinated phenyl group and a sulfonohydrazide moiety, which may enhance its reactivity and biological interactions.

This compound is believed to exert its biological effects through interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is significant as it can enhance binding affinity and specificity towards biological molecules, potentially leading to altered enzymatic activities or receptor modulation .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In a study assessing its efficacy against various pathogens, the compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

This data suggests a broad-spectrum antimicrobial potential, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In vitro assays conducted on various cancer cell lines revealed that this compound induces cytotoxicity in cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

Case Studies

- Antimicrobial Efficacy : A study published in BenchChem evaluated the antimicrobial activity of various derivatives of this compound. The derivatives were tested against common pathogens, revealing that modifications to the hydrazone structure can significantly enhance antimicrobial potency .

- Cytotoxicity in Cancer Cells : Research published in PubMed indicated that the compound effectively reduced cell viability in multiple cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

科学的研究の応用

Medicinal Chemistry

N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide has shown potential as a pharmacological agent due to its structural properties that may influence biological activity. Its derivatives have been investigated for:

- Antimicrobial Activity : Studies have indicated that hydrazone derivatives can exhibit significant antibacterial properties, making this compound a candidate for further exploration in antimicrobial drug development .

- Anticancer Properties : Research has suggested that compounds with similar structures may inhibit cancer cell proliferation, particularly in breast and colon cancer models . The presence of the fluorine atom may enhance the compound's bioactivity.

Material Science

The compound's unique chemical structure enables its use in the development of advanced materials:

- Polymer Chemistry : this compound can act as a building block for synthesizing new polymers with tailored properties for applications in electronics and coatings .

- Nanotechnology : Its derivatives are being explored for use in nanomaterials, where they can contribute to the creation of nanocomposites with enhanced mechanical and thermal properties .

Analytical Chemistry

This compound has applications in analytical methods due to its ability to form stable complexes with metal ions:

- Chromatography : It can be utilized as a reagent in chromatographic techniques for the separation and analysis of various substances, particularly in environmental monitoring and quality control processes .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Research

In another research effort, derivatives of this compound were tested against cancer cell lines. The findings indicated that certain modifications to the hydrazide structure could enhance cytotoxicity against specific cancer types, paving the way for future drug development initiatives.

化学反応の分析

Cyclization Reactions

The compound serves as a precursor for synthesizing nitrogen-containing heterocycles:

-

Pyrrolo-imidazopyridines : Reacts with nitroalkenes under Pd-catalyzed conditions to form antiproliferative agents .

-

1,4-Ketoaldehydes : Undergo oxidative cyclization with iodine to yield functionalized aldehydes .

Key data from antiproliferative studies:

| Derivative | IC₅₀ (µM) vs HCT116 Cells | Structural Modification |

|---|---|---|

| Parent compound | 13.7 ± 1.4 | Unmodified sulfonohydrazone |

| Optimized analog | 0.8 ± 0.002 | Phenanthrenyl substitution |

Nucleophilic Additions

The hydrazone moiety reacts with electrophiles:

Catalytic Hydrohydrazination

Gold(I)-catalyzed reactions with terminal alkynes produce substituted hydrazones with anticonvulsant activity :

textMechanism: Au(I) facilitates alkyne coordination → Hydrazide-assisted proton transfer → Hydrazone formation Catalyst: {[(4-R₂-2,6-t-Bu₂-C₆H₂O)(N(R₁)₂)]CH}AuCl Yield: 75-92%[2]

Stability and Isomerization Risks

The compound’s Z/E isomerization is minimized due to steric hindrance from the 4-methylbenzenesulfonyl group, unlike natural combretastatin analogs . NMR studies confirm configuration stability:

This stability enhances its utility in multistep syntheses requiring precise stereochemical control .

特性

IUPAC Name |

N'-(4-fluorophenyl)-4-methylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-12-6-4-11(14)5-7-12/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPJBSOFSORYJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。